molecular formula C22H21NO2 B2511593 N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide CAS No. 866042-54-8

N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide

Cat. No.: B2511593
CAS No.: 866042-54-8
M. Wt: 331.415
InChI Key: BBUUJKPDSCXERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide” involves the preparation of 4-phenoxy-phenols by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl .


Molecular Structure Analysis

The molecular formula of “this compound” is C22H21NO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 331.40764 .

Scientific Research Applications

Subheading Copolymerization of N-Isopropylacrylamide

N-Isopropylacrylamide has been copolymerized with derivatives of N-[2-(4-phenylazophenoxy)ethyl]acrylamide, resulting in polymers that are water-soluble and exhibit lower critical solution temperatures (LCSTs). These polymers demonstrate reversible changes in hydrophobicity and LCST upon exposure to UV or visible light, attributed to isomerization of the azobenzene units. The hydrophobicity and transition temperatures are affected by the azobenzene content and the structure of the azobenzene substituent, indicating potential applications in fields requiring controlled hydrophobic interactions or temperature responsiveness (Akiyama & Tamaoki, 2004).

Color Indicators in Polymer Chemistry

Subheading Phenolphthalein-Containing N-(Isopropyl)acrylamide Copolymers

N-(Isopropyl)acrylamide has been copolymerized with phenolphthalein-containing monomers to create polymers that exhibit sensitivity to both temperature and pH. These copolymers can complex with β-cyclodextrins and undergo visible color changes upon complexation and decomplexation. This property allows for the visual monitoring of polymer interactions, opening avenues in smart material design and sensor applications (Fleischmann & Ritter, 2013).

Aerobic Oxidation Catalysis

Subheading N-Hydroxyphthalimide in Aerobic Oxidation

N-Hydroxyphthalimide has been identified as a key catalyst in the aerobic oxidation of various isopropylbenzene derivatives. This process yields phenol derivatives bearing an isopropyl moiety, highlighting the potential of these reactions in synthesizing valuable pharmaceutical intermediates and other industrially relevant compounds (Aoki et al., 2005).

Thermoresponsive Drug Delivery

Subheading Poly(N-isopropyl acrylamide) in Drug Delivery

Poly(N-isopropyl acrylamide) is a thermoresponsive polymer extensively studied for its potential in controlled drug delivery systems. The ability to control polymerization at room temperature and analyze the polymer structure and behavior at different temperatures highlights its versatility in creating drug delivery systems with tunable release profiles (Convertine et al., 2004).

Future Directions

“N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide” holds immense potential in scientific research, with applications in pharmaceutical studies, agrochemical development, and material science advancements. Its future directions are likely to be influenced by advancements in these fields.

Relevant Papers One relevant paper discusses the development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens), where a naphthalimide-based AIE active polymeric hydrogel was prepared through the polymerization of N‐isopropyl acrylamide, hydroxyethyl methacrylate, and 4‐phenoxy‐N‐allyl‐1,8‐naphthalimide monomers . The AIE monomer was modified with the phenoxy group to change its molecular conformation to a propeller shape .

Properties

IUPAC Name

4-phenoxy-N-phenyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-17(2)23(19-9-5-3-6-10-19)22(24)18-13-15-21(16-14-18)25-20-11-7-4-8-12-20/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUUJKPDSCXERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.